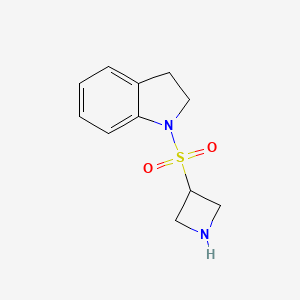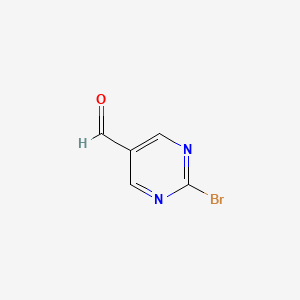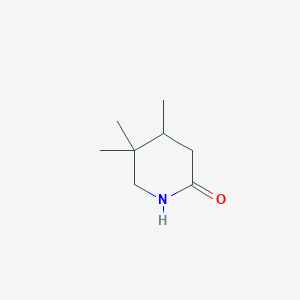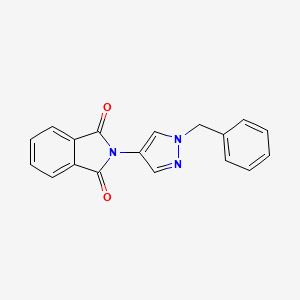
3-(Boc-aminomethyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of compounds similar to “3-(Boc-aminomethyl)-3-methylpiperidine” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular structure of “3-(Boc-aminomethyl)-3-methylpiperidine” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .
Chemical Reactions Analysis
The chemical reactions involving “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Boc-aminomethyl)-3-methylpiperidine” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .
科学的研究の応用
Synthesis of Orthogonally Protected Compounds
Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, related to 3-(Boc-aminomethyl)-3-methylpiperidine, serves as a versatile building block in the synthesis of 4-substituted 3-aminopiperidines, which possess high potential for biological activity. This synthesis pathway begins with simple materials and progresses through a multigram process over five steps, highlighting its practicality for large-scale applications in scientific research (Schramm et al., 2009).
Combinatorial Chemistry
Orthogonally N-protected compounds, including 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from a piperidine building block similar to 3-(Boc-aminomethyl)-3-methylpiperidine, are recognized as new scaffolds in combinatorial chemistry. The synthesis involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, indicating their utility in creating diverse chemical libraries for drug discovery (Schramm et al., 2010).
Direct β-Selective C(sp3)-H Arylation
In pharmaceutical research, 3-arylpiperidines are crucial building blocks. The palladium-catalyzed migrative Negishi coupling technique allows direct access to 3-aryl-N-Boc-piperidines with good selectivity. This approach challenges the traditional notion that β-functionalization of such compounds is unfeasible due to the inert nature of C–H bonds in the β-position, showcasing advanced methodologies in chemical synthesis (Millet & Baudoin, 2015).
Fluorinated Pharmaceutical Compounds
Fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, serve as bifunctional building blocks in the creation of fluorinated pharmaceuticals. Their synthesis is noteworthy for its efficiency and specificity, underscoring the importance of 3-(Boc-aminomethyl)-3-methylpiperidine derivatives in medicinal chemistry (Verniest et al., 2010).
Peptidomimetics and Combinatorial Chemistry
The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, which are structurally similar to 3-(Boc-aminomethyl)-3-methylpiperidine, is crucial for the creation of peptidomimetics and scaffolds in combinatorial chemistry. The distinct functionalities of AmAbz allow for selective reactions, highlighting its versatility as a building block in the synthesis of complex molecules (Pascal et al., 2000).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that boc-protected amines are often used in peptide synthesis and various biochemical applications .
Mode of Action
Boc-protected amines are generally used as building blocks in the synthesis of more complex molecules . They can participate in reactions where the Boc group serves as a protective group for the amine, preventing it from reacting until the desired moment .
Biochemical Pathways
Boc-protected amines like this compound are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is also a substrate for P-glycoprotein and an inhibitor for several cytochrome P450 enzymes .
Result of Action
As a boc-protected amine, it’s often used as a building block in the synthesis of more complex molecules, contributing to the overall structure and function of the final product .
Action Environment
It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.
特性
IUPAC Name |
tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJLLMPAKKANC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-3-methylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)


![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)


![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
